molecular formula C14H14O3 B14698160 4-(3-Methylbut-2-enoxy)chromen-2-one CAS No. 31490-69-4

4-(3-Methylbut-2-enoxy)chromen-2-one

Cat. No.: B14698160
CAS No.: 31490-69-4
M. Wt: 230.26 g/mol
InChI Key: FUFAEBGONGEKMI-UHFFFAOYSA-N
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Description

Overview of Coumarins as a Class of Heterocyclic Compounds

Coumarins are defined by their benzopyran-2-one (or 2H-chromen-2-one) core, a bicyclic structure formed by the fusion of a benzene (B151609) ring to an α-pyrone ring. This fundamental scaffold is the starting point for a remarkable level of chemical diversity.

The 2H-chromen-2-one core is a planar system that lends itself to various substitutions. The benzene ring can be substituted at positions 5, 6, 7, and 8, while the pyrone ring can be modified at positions 3 and 4. This versatility in substitution patterns is a key contributor to the wide range of coumarin (B35378) derivatives found in nature and synthesized in the laboratory. The electronic properties of the lactone ring, with its electron-withdrawing carbonyl group, influence the reactivity of the entire molecule.

Prenylated coumarins are a significant subgroup of coumarins characterized by the attachment of one or more isoprenoid units, most commonly a five-carbon dimethylallyl (prenyl) group. These compounds are predominantly found in higher plants, particularly in the families Rutaceae (citrus family) and Apiaceae (parsley family). nih.gov

The biosynthesis of prenylated coumarins begins with the shikimate pathway, which produces cinnamic acid. Through a series of hydroxylation and cyclization reactions, the coumarin skeleton is formed. The key step in the formation of prenylated coumarins is the enzymatic transfer of a prenyl group from dimethylallyl pyrophosphate (DMAPP) to the coumarin nucleus. This prenylation can occur at various positions on the coumarin ring, leading to a wide variety of structures.

Prenylated coumarins can be classified based on the position and nature of the prenyl substitution. They can be simple prenylated coumarins, where the prenyl group is directly attached to the coumarin core, or more complex structures like furanocoumarins and pyranocoumarins, where the prenyl group has undergone further cyclization to form a furan (B31954) or pyran ring, respectively.

The significance of prenylated coumarins in natural product research is immense. Many of these compounds exhibit potent biological activities, including antitumor, anti-inflammatory, and antiviral effects. nih.gov Their unique chemical structures and biological profiles make them attractive targets for drug discovery and development.

Specific Focus on 4-(3-Methylbut-2-enoxy)chromen-2-one: Chemical Structure and Isomeric Context

This compound is a specific prenylated coumarin where the prenyl group is attached to the coumarin core via an ether linkage at the 4-position.

Chemical Structure:

The structure consists of the fundamental 2H-chromen-2-one skeleton. At the 4-position, there is an oxygen atom which connects to a 3-methylbut-2-enyl group (also known as a prenyl group).

ComponentDescription
Core Structure2H-Chromen-2-one
Substituent3-Methylbut-2-enoxy group
Position of Substitution4-position

Isomeric Context:

The placement of the prenyl group is crucial for the compound's identity and properties. Isomers of this compound would include coumarins where the prenyl group is attached at different positions on the coumarin ring (e.g., 6- or 7-prenyloxycoumarins). mums.ac.ir Furthermore, C-prenylated isomers exist, where the prenyl group is directly bonded to a carbon atom of the coumarin nucleus rather than through an oxygen atom. The synthesis of such O-prenylated coumarins often starts from the corresponding hydroxycoumarin, in this case, 4-hydroxycoumarin (B602359). oup.comsciepub.com

Academic Research Landscape and Rationale for Investigation

While extensive research exists on the broader class of prenylated coumarins, specific studies focusing solely on this compound are less prevalent in the readily available scientific literature. However, the rationale for its investigation is strong and can be inferred from the known properties of related compounds.

Research into 4-alkoxycoumarins, a class to which this compound belongs, has revealed interesting biological activities. For instance, some 4-alkoxycoumarins have been investigated for their repellent properties against mosquitos. nih.gov The synthesis of various 4-hydroxycoumarin derivatives is a very active area of research due to their potential as anticoagulants, and as precursors to other biologically active molecules. rsc.orgnih.govnih.gov

The investigation of this compound is therefore a logical extension of the ongoing research into coumarins. Its specific substitution pattern may confer unique biological activities or physicochemical properties that differ from other prenylated coumarins. Further research could explore its potential as a pharmacological agent, a biological probe, or a synthon for the creation of more complex molecules. The synthesis and biological evaluation of this and similar 4-prenyloxycoumarins would contribute valuable knowledge to the field of medicinal chemistry and natural product science. nih.gov

Properties

CAS No.

31490-69-4

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

4-(3-methylbut-2-enoxy)chromen-2-one

InChI

InChI=1S/C14H14O3/c1-10(2)7-8-16-13-9-14(15)17-12-6-4-3-5-11(12)13/h3-7,9H,8H2,1-2H3

InChI Key

FUFAEBGONGEKMI-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=CC(=O)OC2=CC=CC=C21)C

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 4 3 Methylbut 2 Enoxy Chromen 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete picture of atomic connectivity can be constructed.

The ¹H NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons in a molecule. For 4-(3-Methylbut-2-enoxy)chromen-2-one, the spectrum is expected to show distinct signals corresponding to the aromatic protons of the coumarin (B35378) core and the protons of the 3-methylbut-2-enoxy (prenyloxy) side chain.

The aromatic region typically displays complex multiplets for the four protons on the benzene (B151609) ring of the chromen-2-one nucleus. The proton at position 5 (H-5), being adjacent to the ring fusion and the carbonyl group, is often shifted downfield. The vinylic proton at position 3 (H-3) appears as a distinct singlet. The prenyloxy side chain gives rise to a doublet for the methylene (B1212753) protons (O-CH₂), a triplet for the vinylic proton (=CH), and two singlets for the diastereotopic methyl groups.

Table 1: Predicted ¹H NMR Chemical Shift Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-35.5 - 5.7Singlet (s)1H
H-57.8 - 8.0Doublet (d)1H
H-6, H-7, H-87.2 - 7.6Multiplet (m)3H
O-CH₂4.6 - 4.8Doublet (d)2H
=CH5.4 - 5.6Triplet (t)1H
CH₃ (x2)1.7 - 1.9Singlet (s)6H

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. weebly.com The spectrum of this compound is expected to display 14 distinct signals, corresponding to each carbon atom in the molecule.

Key signals include the carbonyl carbon (C-2) of the lactone at a significantly downfield shift (around 160-165 ppm), and the carbon bearing the enol ether oxygen (C-4) also at a low field (around 165-170 ppm). The carbons of the aromatic ring and the double bond of the prenyloxy group appear in the characteristic sp² region (100-150 ppm), while the sp³ carbons of the methylene and methyl groups appear in the upfield region of the spectrum. libretexts.orgdocbrown.info

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (C=O)162.0 - 164.0
C-390.0 - 92.0
C-4 (C-O)166.0 - 168.0
C-4a115.0 - 117.0
C-5123.0 - 125.0
C-6122.0 - 124.0
C-7131.0 - 133.0
C-8116.0 - 118.0
C-8a152.0 - 154.0
C-1' (O-CH₂)65.0 - 67.0
C-2' (=CH)118.0 - 120.0
C-3' (=C)140.0 - 142.0
C-4', C-5' (CH₃)18.0 - 26.0

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms within a molecule. scribd.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY would show correlations between the coupled protons within the aromatic system and, importantly, between the O-CH₂ protons and the vinylic =CH proton of the prenyloxy side chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). sdsu.edu It allows for the unambiguous assignment of each carbon atom that bears a proton. For instance, the proton signal for H-3 would show a cross-peak with the carbon signal for C-3.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu This is particularly powerful for identifying connectivity around quaternary (non-protonated) carbons. github.io Key HMBC correlations would include:

Correlation from the O-CH₂ protons to C-4 of the coumarin ring, confirming the position of the ether linkage.

Correlations from the O-CH₂ protons to C-2' and C-3' of the prenyloxy chain.

Correlations from the methyl protons to C-2' and C-3' of the prenyloxy chain.

Correlations from the H-3 proton to the C-2 and C-4a carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. docbrown.info The IR spectrum of this compound would exhibit several characteristic absorption bands.

The most prominent band would be the strong C=O stretching vibration of the α,β-unsaturated lactone, expected in the region of 1720-1740 cm⁻¹. Other significant absorptions include C=C stretching from the aromatic ring and the alkene in the side chain (1620-1680 cm⁻¹), C-O stretching from the ether and lactone functionalities (1000-1300 cm⁻¹), and C-H stretching vibrations. vscht.cz Aromatic and vinylic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. spectroscopyonline.com

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Aromatic/Vinylic C-HStretch3000 - 3100Medium
Aliphatic C-HStretch2850 - 3000Medium
α,β-Unsaturated Lactone C=OStretch1720 - 1740Strong
Aromatic/Alkene C=CStretch1620 - 1680Medium
Ether/Ester C-OStretch1000 - 1300Strong

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. chemguide.co.uk

For this compound (C₁₄H₁₄O₃), the molecular weight is 230.26 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 230.

The fragmentation of the molecular ion provides valuable structural clues. youtube.com A primary and characteristic fragmentation pathway for this molecule would be the cleavage of the ether bond. This can occur in two ways:

Loss of a prenyl radical (•C₅H₉), leading to a fragment ion at m/z = 161. This corresponds to the 4-hydroxychromen-2-one radical cation.

Loss of the 4-oxochroman-2-one radical, resulting in the formation of a prenyl cation at m/z = 69, which would likely be a very prominent peak.

Other potential fragmentations could involve rearrangements and further breakdown of the coumarin ring system. libretexts.orgmiamioh.edu

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment Identity
230[M]⁺, Molecular Ion
161[M - C₅H₉]⁺, Loss of prenyl radical
69[C₅H₉]⁺, Prenyl cation

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecule's absolute configuration and conformation.

While specific crystallographic data for this compound is not available in the public domain, analysis of related coumarin structures reveals common features. nih.govnih.gov The fused benzene and pyran-2-one rings of the coumarin core are typically planar or nearly planar. nih.govnih.gov An X-ray crystal structure analysis would confirm this planarity and detail the conformation of the flexible prenyloxy side chain relative to the coumarin ring. Furthermore, it would reveal intermolecular interactions, such as π-π stacking or C-H···O hydrogen bonds, which govern the packing of molecules in the crystal lattice. ijirset.com

Chromatographic Techniques in Compound Characterization (e.g., LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone analytical technique for the characterization and quantification of coumarin derivatives, including this compound. This powerful hyphenated method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and structural elucidation power of tandem mass spectrometry (MS/MS). The application of LC-MS/MS is crucial for analyzing complex mixtures, such as natural product extracts or synthetic reaction mixtures, to isolate, identify, and quantify specific compounds. nih.gov

The characterization of coumarins by LC-MS/MS typically employs a reversed-phase HPLC setup. In this mode, a nonpolar stationary phase, commonly a C18 column, is used with a polar mobile phase, which is often a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, frequently containing additives such as formic acid to improve protonation and chromatographic peak shape. nih.gov This setup allows for the effective separation of coumarins based on their polarity. For this compound, the presence of the lipophilic 3-methylbut-2-enoxy (prenyloxy) group significantly influences its retention behavior, leading to a longer retention time compared to its more polar precursor, 4-hydroxychromen-2-one.

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a commonly utilized ionization source for coumarin analysis, typically operating in positive ion mode to generate the protonated molecular ion [M+H]⁺. researchgate.net This precursor ion is then selected in the first quadrupole (Q1), subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon) in the collision cell (Q2), and the resulting product ions are analyzed in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity for compound detection and quantification. nih.gov

The fragmentation pattern observed in the MS/MS spectrum is indicative of the compound's structure. For this compound, the fragmentation is expected to be dominated by the cleavage of the ether linkage and reactions within the prenyl side chain and the coumarin core. Based on studies of similar prenylated coumarins, a characteristic fragmentation pathway involves the loss of the prenyl group. uvic.ca The molecular ion of this compound (C₁₄H₁₄O₃) has a molecular weight of 230.26 g/mol . The protonated molecule [M+H]⁺ would have an m/z of 231.

Key fragmentation pathways would likely include:

Loss of the isobutene moiety (C₄H₈): A neutral loss of 56 Da from the prenyl side chain is a common fragmentation for prenylated compounds, leading to a product ion corresponding to 4-hydroxychromen-2-one at m/z 175. uvic.ca

Cleavage of the entire side chain: The loss of the C₅H₉ radical (69 Da) from the side chain could lead to the formation of an ion at m/z 162, corresponding to the 4-oxonium derivative of the coumarin core.

Fragmentation of the coumarin nucleus: A characteristic fragmentation of the coumarin ring itself is the loss of carbon monoxide (CO), a neutral loss of 28 Da. benthamopen.comnih.gov This can occur from the precursor ion or from other fragment ions, leading to ions at m/z 203 or m/z 134, respectively.

The detailed research findings for the characterization of this compound via LC-MS/MS can be summarized in a data table that includes the retention time and the specific mass transitions monitored.

Table 1. Representative LC-MS/MS Parameters and Fragmentation Data for this compound
ParameterValue / Description
Chromatographic Column Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase Gradient elution with Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)
Flow Rate 0.4 mL/min
Retention Time (tR) ~ 8.5 min (Representative)
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion [M+H]⁺ (Q1) m/z 231
Product Ion (Q3) m/z 175
Associated Fragmentation [M+H - C₄H₈]⁺ (Loss of isobutene)
Product Ion (Q3) m/z 134
Associated Fragmentation [M+H - C₅H₉O - CO]⁺ (Loss of prenyl group and carbon monoxide)
Product Ion (Q3) m/z 203
Associated Fragmentation [M+H - CO]⁺ (Loss of carbon monoxide from coumarin ring)

This analytical methodology provides a robust and sensitive approach for the unambiguous identification and quantification of this compound, even at trace levels within complex matrices. The specificity of the MRM transitions ensures that the compound can be distinguished from isomers and other related structures, which is particularly important in metabolic studies or in the analysis of natural products where multiple similar compounds may be present. nih.govresearchgate.net

Computational and Theoretical Investigations of 4 3 Methylbut 2 Enoxy Chromen 2 One

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. These studies provide insights that complement experimental findings.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules. nih.govnih.gov This process, known as geometry optimization, finds the lowest energy arrangement of atoms, which corresponds to the most stable structure of the molecule. researchgate.net Once the geometry is optimized, various electronic properties, such as the distribution of charges and dipole moment, can be calculated to understand the molecule's polarity and reactivity. researchgate.net However, specific DFT studies detailing the optimized geometry and electronic properties for 4-(3-Methylbut-2-enoxy)chromen-2-one have not been identified in the reviewed literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A small energy gap generally suggests higher reactivity. researchgate.net Specific calculations of the HOMO-LUMO energies and the resulting energy gap for this compound are not available in published research.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. researchgate.netresearchgate.net It uses a color scale to identify electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. researchgate.netresearchgate.net MEP maps are valuable for predicting how a molecule will interact with other molecules and for understanding its reactive sites. dergipark.org.tr No specific MEP map or analysis for this compound was found.

Prediction of Spectroscopic Data (e.g., IR vibrational frequencies, NMR chemical shifts using GIAO)

Computational methods can predict spectroscopic data. For instance, theoretical calculations can determine the vibrational frequencies that correspond to peaks in an Infrared (IR) spectrum. scifiniti.com Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method is a common approach used with DFT to predict the chemical shifts for ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. mdpi.com These theoretical predictions are a powerful tool for interpreting and confirming experimental spectroscopic results. mdpi.com While this is a standard computational technique for characterizing compounds, specific predicted IR or GIAO-calculated NMR data for this compound have not been reported.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govnih.gov It is widely used in drug discovery to understand and predict how a potential drug molecule might interact with a biological target. nih.gov

Biological Activity Mechanisms: in Vitro Research

Anti-inflammatory Activity Mechanisms: In Vitro Research

There is currently no specific information available in the scientific literature regarding the in vitro anti-inflammatory activity of 4-(3-Methylbut-2-enoxy)chromen-2-one.

No studies were identified that investigated the effects of this compound on key inflammatory signaling pathways such as the Nrf2/ARE or NF-κB pathways. Research on other coumarin (B35378) derivatives has suggested potential modulation of these pathways, but direct evidence for this compound is lacking.

Data on the ability of this compound to inhibit the production of pro-inflammatory cytokines and mediators, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), Prostaglandin E2 (PGE2), and Leukotriene C4 (LTC4), is not available in the current body of scientific literature.

The inhibitory effects of this compound on enzymes crucial to the inflammatory process, such as Cyclooxygenase (COX), Lipoxygenase (LOX), and Matrix Metalloproteinase-13 (MMP-13), have not been reported in published research.

Antimicrobial Activity Mechanisms: In Vitro Research

Specific studies detailing the in vitro antimicrobial mechanisms of this compound are not found in the available scientific literature.

There are no published reports on the antibacterial activity of this compound against either Gram-positive or Gram-negative bacteria. While the coumarin scaffold is a known feature in some antibacterial agents, the specific efficacy of this derivative has not been documented.

Information regarding the antifungal properties of this compound is absent from the scientific literature.

Interactions with Microbial Proteins and Cellular Processes

While the broader class of coumarins has been studied for antimicrobial properties, specific data detailing the interaction of this compound with microbial proteins like penicillin-binding proteins (PBPs) remains limited. The general mechanism for many antimicrobial compounds involves binding to essential bacterial enzymes or proteins, thereby disrupting critical cellular processes such as cell wall synthesis. For instance, β-lactam antibiotics exert their effect by acylating the active site of PBPs. Research into coumarin derivatives suggests that their planar structure can facilitate intercalation with bacterial DNA or interaction with key enzymes, but specific binding studies for this compound are not extensively documented in the currently available literature.

Inhibition of Microbial Enzyme Activity

The coumarin scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of enzymes due to its structural features. mdpi.com The aromatic ring can engage in hydrophobic and π-π stacking interactions, while the oxygen atoms of the lactone ring can form hydrogen bonds with amino acid residues in enzyme active sites. mdpi.com

Studies on various coumarin derivatives have demonstrated inhibitory activity against a host of microbial enzymes. For example, some coumarins have been shown to inhibit bacterial carbonic anhydrases, enzymes crucial for bacterial metabolic processes. nih.gov The mechanism often involves the hydrolysis of the coumarin's lactone ring by the enzyme, leading to the formation of a 2-hydroxy-cinnamic acid derivative that acts as the true inhibitor. nih.gov Although this has been established for other coumarins, specific kinetic studies detailing the inhibition of microbial enzymes by this compound are not yet prominent in the scientific literature. However, related chlorinated coumarin derivatives have been screened against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, showing proficient activity, which suggests the potential for enzymatic inhibition within this class of compounds. nih.govresearchgate.net

Antioxidant Activity Mechanisms

Coumarin derivatives are noted for their antioxidant properties, which are attributed to their chemical structure. mdpi.commdpi.com These properties are crucial in combating oxidative stress, a condition linked to various diseases. eco-vector.commdpi.com

Free Radical Scavenging Capabilities

In vitro assays are commonly used to evaluate this potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a standard method where the compound's ability to decolorize the stable DPPH radical is measured. eco-vector.compharmpharm.ru Similarly, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay assesses the scavenging of the ABTS radical cation. Studies on various 4-hydroxycoumarin (B602359) derivatives have demonstrated significant scavenging capacity in these assays. scholaris.ca For instance, certain synthetic 4-hydroxycoumarins have shown higher DPPH scavenging activity than the commercial antioxidant butylated hydroxytoluene (BHT). scholaris.ca While data specific to the 4-prenyloxy derivative is less common, the shared coumarin backbone suggests a similar potential for radical scavenging. nih.gov

Table 1: Antioxidant Activity of Selected Coumarin Derivatives (Illustrative)

Compound/Derivative Assay Activity Metric (e.g., IC50) Reference Compound
4-hydroxy-6-methoxy-2H-chromen-2-one DPPH IC50 = 0.05 mM BHT (IC50=0.58 mM)
Substituted 4-hydroxycoumarins DPPH Higher than BHT BHT
Coumarin-chalcone derivatives DPPH & FRAP Significant activity Ascorbic Acid

This table is illustrative of the antioxidant potential within the broader coumarin class to which this compound belongs. Data is based on studies of related compounds.

Contribution to Cellular Oxidative Stress Response

Beyond direct radical scavenging, antioxidants can contribute to the cellular oxidative stress response by modulating intracellular signaling pathways. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. mdpi.com Some compounds can induce the expression of endogenous antioxidant enzymes, providing a more sustained protective effect.

Bis-coumarin derivatives, for example, have been investigated for their ability to selectively induce ROS generation in cancer cells, leading to apoptosis, while having a lesser effect on normal cells. nih.gov This indicates that coumarins can modulate cellular redox status. The specific contribution of this compound to the broader cellular oxidative stress response is an area that warrants further detailed investigation.

Other Investigated Biological Activities (in vitro)

The biological evaluation of this compound and related structures has extended to their potential as anticancer agents. In vitro studies using various human cancer cell lines are the primary method for initial screening and mechanistic investigation.

Prenylated coumarins, such as auraptene (B1665324) and umbelliprenin, have demonstrated promising anticancer effects across different cancer cell lines. researchgate.net Research on novel fatty acid-substituted 4-methyl-2H-chromen-2-ones showed moderate anticancer activity against prostate (DU145), hepatocellular (HepG2), ovarian (SKOV3), and breast (MDA-MB 231) cancer cell lines. nih.gov

Furthermore, bis-coumarin derivatives have shown potent cytostatic effects on lung cancer cells, inhibiting their proliferation and migration by suppressing protein expression involved in metastasis, such as matrix metalloproteinases (MMP-2, MMP-9). nih.gov Other studies have highlighted the ability of coumarin derivatives to induce apoptosis (programmed cell death) and cause cell cycle arrest in specific cancer cell lines, including human renal carcinoma (SKRC-45) and breast cancer (MCF-7) cells. nih.govnih.govgrowingscience.com The mechanism often involves the modulation of key signaling pathways and the generation of ROS within the cancer cells. nih.gov

Table 2: Investigated In Vitro Anticancer Activity of Related Coumarin Derivatives

Derivative Class Cancer Cell Line(s) Observed Effect
Prenylated Coumarins Various Anticancer effects
Bis-coumarins Lung Cancer Cells Inhibition of proliferation and migration
Bis-coumarins Human Renal Carcinoma (SKRC-45) Induction of apoptosis, cell cycle arrest
Substituted Coumarins Breast Cancer (MCF-7) Apoptotic cell death, G1-phase arrest
Substituted Coumarins Breast (MCF-7), Cervical (HeLa) Anti-proliferative potency
Fatty Substituted Coumarins DU145, HepG2, SKOV3, MDA-MB 231 Moderate anticancer activity

This table summarizes findings for various coumarin derivatives, indicating the potential areas of interest for the specific compound this compound.

Structure Activity Relationship Sar Studies of 4 3 Methylbut 2 Enoxy Chromen 2 One and Analogues

Influence of the Prenyl Moiety on Biological Activity

The prenyl (3-methylbut-2-enyl) group is a common substituent in natural products and is known to be a significant determinant of biological activity. In the context of the chromen-2-one scaffold, the prenyl moiety's position, the presence and configuration of its double bond, and the addition of other substituents on the prenyl chain are critical factors that modulate the compound's interaction with biological targets.

For instance, in studies evaluating the anticancer properties of O-prenylated coumarin (B35378) derivatives against HeLa cervical cancer cells, the position of the prenyl substitution was found to be paramount. Analysis revealed that placing the prenyl group at the C-6 position of the coumarin ring substantially enhanced the compound's anticancer effects. nih.gov This suggests a specific spatial requirement for the prenyl moiety to interact effectively with the biological target responsible for its cytotoxic action.

Similarly, in the context of 15-lipoxygenase (15-LOX) inhibition, the substitution pattern of prenyl ethers on the coumarin scaffold dramatically influences inhibitory potency. A study comparing mono-O-prenylated coumarins against soybean 15-lipoxygenase (SLO) and human 15-lipoxygenase-1 (HLO-1) found that the optimal position for the side chain depended on the specific enzyme. For example, 5-farnesyloxycoumarin was the most potent inhibitor of SLO, whereas 6-farnesyloxycoumarin was the strongest inhibitor of HLO-1. nih.gov This highlights that different isomers can exhibit distinct selectivities and potencies toward different but related enzymes. The variation in IC₅₀ values for farnesyl derivatives against HLO-1 was particularly pronounced (ranging from 1.3 µM to ~75 µM), underscoring the sensitivity of this enzyme to the substituent's position. nih.gov

Table 1: Effect of Farnesyloxy Group Position on 15-Lipoxygenase Inhibition

The structure of the prenyl chain itself, including the length of the alkyl chain and the presence of the double bond, is also crucial for biological activity. Modifications to this moiety can alter the compound's lipophilicity, flexibility, and ability to form specific interactions with a target.

Studies on 15-lipoxygenase inhibitors have explored this by comparing coumarins substituted with different isoprenoid chains: isopentenyloxy (a C5 chain, equivalent to prenyloxy), geranyloxy (a C10 chain), and farnesyloxy (a C15 chain). The results indicated that increasing the length of the O-alkyl chain from five to fifteen carbons generally enhanced the inhibitory activity against both soybean and human 15-lipoxygenases. nih.gov This suggests that the extended, lipophilic chain contributes favorably to binding, possibly by accessing a hydrophobic pocket within the enzyme's active site. The farnesyloxy derivatives were consistently among the most potent inhibitors. nih.gov

Table 2: Influence of Prenyl Chain Length on 15-Lipoxygenase Inhibition

The double bond within the prenyl group is also considered important, as it introduces conformational rigidity and potential for π-π interactions. While the specific studies cited focus more on chain length, the consistent use of the unsaturated prenyl, geranyl, and farnesyl groups implies a role for the double bond in maintaining an optimal conformation for binding.

Effects of Substitutions on the Chromen-2-one Core on Biological Potency

Modifications to the coumarin nucleus itself provide another avenue for modulating biological activity. The nature and position of substituents on the benzopyran ring can influence the molecule's electronic properties, solubility, and steric profile, thereby affecting its potency. nih.gov

SAR studies have shown that the therapeutic applications of coumarins are highly dependent on the substitution pattern of the core structure. For example, substitutions at the C-3 and C-5 positions have been linked to more pronounced anticancer and antioxidant activities. mdpi.com In contrast, substitutions at C-4, C-6, and C-7 are often associated with acetylcholinesterase inhibitory and anti-inflammatory properties. mdpi.com

In the context of antifungal activity, O-substitutions on the coumarin ring are considered essential. mdpi.com A study on various coumarin derivatives found that acetylated compounds were among the most active in each series tested (derived from 4-, 6-, and 7-hydroxycoumarins), suggesting that electron-withdrawing groups can favor antifungal activity. mdpi.com For anti-HIV activity, the substituent at the C-3 position of the 4-hydroxycoumarin (B602359) nucleus is a strong determinant of potency against HIV-1 protease. mdpi.com Similarly, for antimicrobial applications, substitutions at positions 3 and 7 are considered dominant for activity. nih.gov

The introduction of different functional groups can have varied effects. For instance, in a study on dirchromone, a related chromone (B188151) compound, the introduction of a hydroxy group diminished cytotoxicity, while a cyanide substituent enhanced antibacterial activity. nih.govresearchgate.net This demonstrates that even small changes to the core or its substituents can lead to divergent biological outcomes, likely due to different underlying mechanisms of action. nih.govresearchgate.net

Correlation between Structural Features and Specific Biological Mechanisms

A deeper understanding of SAR involves correlating specific structural elements with the molecular mechanisms through which they exert their effects. This often involves molecular docking studies to visualize how a ligand binds to its target protein.

For the O-prenylated coumarins acting as 15-lipoxygenase inhibitors, SAR studies combined with molecular docking have revealed key intermolecular interactions. The inhibitory potency was found to be linked to specific interactions within the enzyme's active site, including:

Hydrogen bonding with the Fe(III)-OH cofactor.

CH/π interactions with residues like Leu408.

Anion-π interactions with residues such as Glu357.

S-OC interactions with methionine residues (e.g., Met419). nih.gov

Design Principles for New Chemical Entities based on SAR Analysis

The culmination of SAR studies is the establishment of clear design principles that can guide the synthesis of new, improved analogues. By understanding which structural features are essential for activity (the pharmacophore) and which can be modified to fine-tune properties, medicinal chemists can rationally design novel compounds with enhanced potency, selectivity, and better pharmacokinetic profiles.

Based on the SAR of 4-(3-methylbut-2-enoxy)chromen-2-one and related compounds, several design principles emerge:

Prenyl Moiety Optimization : The prenyl group is a key pharmacophoric element. Its length can be optimized to maximize interactions with hydrophobic pockets in the target protein. For instance, longer chains like farnesyl have proven effective in 15-LOX inhibition. nih.gov The position of this group on the coumarin core must be carefully selected based on the specific biological target to ensure optimal orientation and binding. nih.govnih.gov

Core Substitution Strategy : The chromen-2-one core is not merely a scaffold but an active participant in binding. The introduction of specific substituents at key positions (e.g., C-3, C-4, C-6, C-7) can be used to modulate activity and even steer the compound toward different therapeutic applications. mdpi.com For example, incorporating electron-withdrawing groups might enhance antifungal activity. mdpi.com

Exploiting Specific Interactions : Design should aim to maximize favorable intermolecular interactions, such as hydrogen bonds and various π-stacking interactions, identified through mechanistic studies. nih.gov

Robustness of the Pharmacophore : The coumarin pharmacophore appears robust, allowing for a variety of decorations and modifications without complete loss of activity. This flexibility paves the way for more elaborate future drug design, where additional functionalities can be introduced to improve drug-like properties. nih.govresearchgate.net

By applying these principles, researchers can move from screening existing compounds to the de novo design of novel chemical entities with a higher probability of therapeutic success. nih.gov

Conclusion and Future Research Perspectives

Synthesis of Key Academic Discoveries Related to 4-(3-Methylbut-2-enoxy)chromen-2-one

The compound this compound belongs to the coumarin (B35378) family, a class of benzopyran derivatives known for a wide spectrum of biological activities. nih.gov Academic research has established that the core coumarin scaffold is a versatile platform for discovering compounds with significant pharmacological potential, including antimicrobial, anti-inflammatory, antioxidant, and antitumor properties. researchgate.netmdpi.comnih.gov The key structural feature of the title compound is the prenoxy group (3-methylbut-2-enoxy) attached at the 4-position of the chromen-2-one (coumarin) nucleus. Prenylated coumarins, in general, have demonstrated promising pharmacological effects. researchgate.netnih.gov

Research into coumarin derivatives has revealed several key findings:

Biological Activity Spectrum : Coumarins exhibit a broad range of biological activities, which is highly dependent on the nature and position of substituents on the benzopyran ring. nih.govnih.gov

Importance of Prenylation : The addition of a prenyl or related isoprenoid chain, as seen in this compound, is a crucial step in the biosynthesis of many complex coumarins and often enhances their biological activity. nih.gov Prenylation can influence the compound's lipophilicity and its interaction with biological targets.

Synthetic Accessibility : Numerous synthetic methods have been developed for coumarin derivatives, including Pechmann condensation, Knoevenagel condensation, and Claisen rearrangement, allowing for the generation of diverse chemical libraries for biological screening. chemmethod.comresearchgate.netnih.gov

Anticancer Potential : Several novel coumarin derivatives have been designed and synthesized as potential anticancer agents, with some demonstrating significant tumor growth inhibition in preclinical models. nih.govpreprints.org

Antimicrobial Properties : The coumarin nucleus is a common feature in compounds showing antibacterial and antifungal activities. mdpi.comresearchgate.net

The table below summarizes some of the key biological activities investigated for various coumarin derivatives, providing a context for the potential of this compound.

Biological ActivityKey Findings for Coumarin DerivativesRelevant Citations
AnticancerDerivatives have shown cytotoxic activities and tumor growth inhibition. nih.govpreprints.org
AntimicrobialActivity against various bacterial and fungal strains has been reported. nih.govmdpi.comresearchgate.net
Anti-inflammatoryPrenylated coumarins have displayed notable inhibitory effects on nitric oxide (NO) production. nih.gov
AntioxidantSome synthesized compounds have shown very good antioxidant activity compared to standards. mdpi.comchemmethod.com
Anti-HIVPrenylated coumarins have exhibited notable anti-HIV-1 reverse transcriptase activities. nih.gov

Identification of Remaining Knowledge Gaps and Unexplored Research Directions

Despite the extensive research on coumarins, specific knowledge gaps remain for this compound and its close analogs. A primary gap is the lack of comprehensive studies dedicated specifically to this compound. Much of the existing literature focuses on broader classes of coumarins or those with different substitution patterns.

Key unexplored research directions include:

Comprehensive Biological Profiling : A systematic evaluation of this compound across a wide range of biological assays is needed to fully understand its therapeutic potential.

Mechanism of Action Studies : For any identified biological activities, the underlying molecular mechanisms are largely unknown. Elucidating how this compound interacts with cellular targets is a critical next step.

Structure-Activity Relationship (SAR) Studies : There is a need for systematic studies on how modifications of the prenoxy group and substitutions on the coumarin ring of this specific compound affect its biological activity.

Pharmacokinetic and Toxicological Profiling : Essential data on the absorption, distribution, metabolism, excretion (ADME), and toxicity of this compound are currently unavailable. In silico predictions could offer initial insights into its safety profile. mdpi.com

Biosynthetic Pathways : While general coumarin biosynthesis is understood, the specific enzymes and pathways leading to the formation of this and other specific prenylated coumarins in nature are not fully characterized. nih.gov

Opportunities for Rational Design and Synthesis of Novel Derivatives with Tailored Biological Profiles

The coumarin scaffold is an excellent starting point for the rational design and synthesis of new therapeutic agents. researchgate.netnih.gov For this compound, several opportunities exist for creating novel derivatives with enhanced or specific biological activities.

Strategies for Derivative Design:

Modification of the Prenoxy Side Chain : Altering the length, saturation, or introducing functional groups to the 3-methylbut-2-enoxy chain could modulate the compound's lipophilicity and target-binding affinity.

Substitution on the Benzene (B151609) Ring : Introducing various substituents (e.g., halogens, hydroxyl, methoxy, nitro groups) at different positions of the coumarin's benzene ring can significantly influence its electronic properties and biological activity. chemmethod.commdpi.com

Hybrid Molecule Synthesis : Combining the this compound moiety with other pharmacologically active scaffolds (e.g., chalcones, piperazines) could lead to hybrid molecules with dual or synergistic activities. researchgate.netnih.gov

Introduction of Heterocyclic Rings : Fusing or linking other heterocyclic systems, such as pyrazoles or thiazoles, to the coumarin core can generate novel chemical entities with unique biological profiles. mdpi.commdpi.comnih.gov

The synthesis of such derivatives can be achieved through established chemical reactions, including microwave-assisted organic synthesis for improved efficiency and yields. nih.govresearchgate.net

Integration of Advanced Experimental and Computational Methodologies in Future Studies

Future research on this compound and its derivatives would greatly benefit from the integration of modern analytical and computational techniques.

Advanced Experimental Methodologies:

High-Throughput Screening (HTS) : To efficiently assess the biological activity of a library of newly synthesized derivatives against a wide array of targets.

Advanced Chromatographic Techniques : Methods like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) are essential for the purification and characterization of synthesized compounds and for pharmacokinetic studies. mdpi.comresearchgate.net

X-ray Crystallography : To determine the three-dimensional structure of the compound and its derivatives, providing insights into their conformation and potential binding modes with biological targets. as-proceeding.comnih.gov

Spectroscopic Methods : Comprehensive analysis using NMR (1D and 2D), FT-IR, and mass spectrometry is crucial for unambiguous structure elucidation of novel compounds. mdpi.comresearchgate.net

Computational Methodologies:

Molecular Docking : To predict the binding affinities and orientations of this compound and its analogs within the active sites of specific protein targets, helping to elucidate their mechanism of action. researchgate.net

Quantum Chemical Calculations (DFT) : Density Functional Theory can be used to study the electronic properties, reactivity, and stability of the molecule, guiding the design of more potent derivatives. researchgate.netresearchgate.net

In Silico ADMET Prediction : Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new derivatives, helping to prioritize compounds with favorable drug-like properties for further development. mdpi.com

By combining rational synthetic chemistry with these advanced experimental and computational approaches, the therapeutic potential of this compound can be systematically explored and optimized, paving the way for the development of novel coumarin-based drugs. nih.govmdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.